Lamprecide

Overview

Description

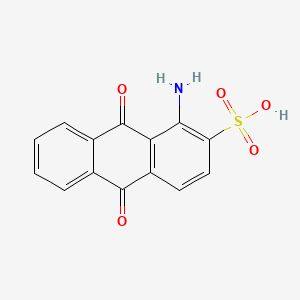

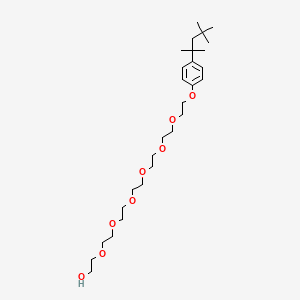

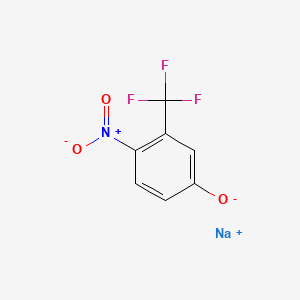

Lamprecide is a chemical compound specifically designed to target and eliminate the larvae of lampreys in river systems before they develop into parasitic adults. The primary compound used as a this compound is 3-trifluoromethyl-4-nitrophenol (TFM). This compound is widely used in the Great Lakes and other water bodies to control the population of sea lampreys, an invasive species that poses a significant threat to native fish populations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-trifluoromethyl-4-nitrophenol involves the nitration of 3-trifluoromethylphenol. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents. The nitration process introduces a nitro group (-NO2) to the aromatic ring, resulting in the formation of 3-trifluoromethyl-4-nitrophenol .

Industrial Production Methods

Industrial production of TFM involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The process includes steps such as mixing, reaction, separation, and purification. The final product is then formulated into a liquid or granular form for application in water bodies .

Chemical Reactions Analysis

Types of Reactions

3-trifluoromethyl-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: TFM can be oxidized under specific conditions, leading to the formation of different by-products.

Reduction: The nitro group in TFM can be reduced to an amino group (-NH2) using reducing agents.

Substitution: The aromatic ring in TFM can undergo substitution reactions, where other functional groups replace the nitro or trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed.

Major Products Formed

Oxidation: Oxidized derivatives of TFM.

Reduction: 3-trifluoromethyl-4-aminophenol.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, TFM is used as a model compound to study the effects of trifluoromethyl and nitro groups on aromatic rings. It is also used in research related to environmental chemistry and the degradation of pollutants .

Biology

TFM is extensively studied for its effects on aquatic organisms, particularly its selective toxicity towards lamprey larvae. Research focuses on understanding the metabolic pathways and enzymatic reactions involved in TFM’s toxicity .

Medicine

While TFM is not directly used in medicine, its mechanism of action as a metabolic uncoupler provides insights into mitochondrial function and energy metabolism, which can be relevant in medical research .

Industry

TFM is primarily used in the fisheries industry to control invasive lamprey populations. Its application helps protect native fish species and maintain the ecological balance in affected water bodies .

Mechanism of Action

TFM acts as a metabolic uncoupler, disrupting the electron transport chain in mitochondria. It separates the electron transport chain from ATP synthesis, leading to the failure of aerobic respiration. TFM donates hydrogen ions (H+) to the mitochondrial matrix, disrupting the electrochemical gradient that powers ATP synthase. This results in the continued use of oxygen without ATP production, ultimately causing the death of lamprey larvae .

Comparison with Similar Compounds

Similar Compounds

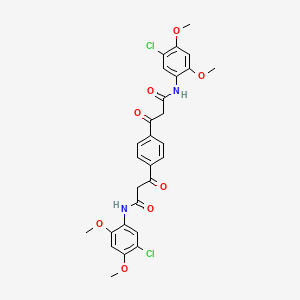

Bayluscide (2’,5-dichloro-4’-nitrosalicylanilide): Another lampricide used in combination with TFM for enhanced effectiveness.

Niclosamide: A compound with similar applications in controlling aquatic pests.

Uniqueness

TFM is unique due to its selective toxicity towards lamprey larvae, attributed to the low levels of enzymes in lampreys that can eliminate TFM from their bodies. This selectivity makes TFM an effective tool for controlling lamprey populations without significantly harming other aquatic organisms .

Properties

IUPAC Name |

sodium;4-nitro-3-(trifluoromethyl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3.Na/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14;/h1-3,12H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMCWLUYRYIQGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[O-])C(F)(F)F)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074978 | |

| Record name | 3-Trifluoromethyl-4-nitrophenol sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-66-0 | |

| Record name | 3-trifluoromethyl-4-nitrophenol, sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Trifluoromethyl-4-nitrophenol sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-TRIFLUOROMETHYL-4-NITROPHENOL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y19Q53X5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-5-[(phenylsulphonyl)amino]naphthalene-2,7-disulphonic acid](/img/structure/B1606456.png)